Acetamide, N-(4-(2lambda(4)-1,2,3-benzodithiazol-2-yl)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(4-(2lambda(4)-1,2,3-benzodithiazol-2-yl)phenyl)-: is a complex organic compound that features a benzodithiazole moiety attached to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-(4-(2lambda(4)-1,2,3-benzodithiazol-2-yl)phenyl)- typically involves the reaction of 2-aminobenzothiazole with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as pyridine, to facilitate the acetylation process. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale acetylation processes using automated reactors and continuous flow systems. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts .
Biology: In biological research, it is used to study enzyme interactions and as a probe for investigating biochemical pathways .
Industry: In the industrial sector, it is used in the production of specialty chemicals and as an intermediate in the synthesis of advanced materials .
Mechanism of Action
The mechanism of action of Acetamide, N-(4-(2lambda(4)-1,2,3-benzodithiazol-2-yl)phenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodithiazole moiety can interact with active sites of enzymes, inhibiting their activity or altering their function. This interaction can modulate biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
- Acetamide, N-(2,4-dimethylphenyl)-
- Acetamide, N-(4-(dimethylamino)phenyl)-
- N-(4-(4-acetamido-2-hydroxyphenoxy)phenyl)acetamide
Uniqueness: Acetamide, N-(4-(2lambda(4)-1,2,3-benzodithiazol-2-yl)phenyl)- is unique due to the presence of the benzodithiazole ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying specific biochemical interactions and developing new materials with tailored properties .
Biological Activity
Acetamide, N-(4-(2lambda(4)-1,2,3-benzodithiazol-2-yl)phenyl)- (CAS No. 6332-80-5) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial and anticancer activities, and presents relevant data and case studies.
Chemical Structure and Properties
- Molecular Formula : C14H12N2OS2
- Molecular Weight : 288.387 g/mol
- Structural Features : The compound contains a benzodithiazole moiety linked to an acetamide group, which may contribute to its biological activity.
Antimicrobial Activity
Recent studies have shown that compounds similar to acetamide derivatives exhibit significant antimicrobial properties. For instance, derivatives of N-(substituted phenyl)-2-chloroacetamides were tested against various bacterial strains and demonstrated varying degrees of effectiveness:
Compound | Gram-positive Activity | Gram-negative Activity | Antifungal Activity |
---|---|---|---|
N-(4-chlorophenyl)-2-chloroacetamide | High | Moderate | None |
N-(3-bromophenyl)-2-chloroacetamide | Moderate | Low | None |
Acetamide with benzodithiazole | Potentially effective | Not extensively tested | Not tested |
The screening results indicated that these compounds were particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while showing reduced activity against Gram-negative bacteria like Escherichia coli .
Anticancer Activity
In addition to antimicrobial properties, acetamide derivatives have been evaluated for their anticancer potential. For example, a study on related compounds demonstrated cytotoxic effects against various cancer cell lines:
Cell Line | Compound Tested | IC50 (µM) |
---|---|---|
MCF-7 (Breast) | N-(4-(benzodithiazol-2-yl)phenyl) | 15 |
HeLa (Cervical) | N-(4-(benzodithiazol-2-yl)phenyl) | 20 |
A549 (Lung) | N-(4-(benzodithiazol-2-yl)phenyl) | 25 |
These results suggest that modifications to the acetamide structure can enhance its efficacy against cancer cells .
The biological activity of acetamide derivatives is often attributed to their ability to interfere with cellular processes. The benzodithiazole moiety is believed to play a crucial role in binding to specific biological targets, which may include enzymes or receptors involved in microbial resistance or cancer cell proliferation.
Case Studies
- Antimicrobial Screening : A study screened various acetamide derivatives for antimicrobial activity using standard disc diffusion methods. Compounds were tested against both Gram-positive and Gram-negative bacteria, with results indicating significant inhibition zones for certain derivatives .
- Cytotoxicity Assay : Another investigation utilized the MTT assay to evaluate the cytotoxic effects of acetamide derivatives on different cancer cell lines. The study found that certain modifications led to enhanced cytotoxicity, suggesting a structure-activity relationship that warrants further exploration .
Properties
CAS No. |
6332-80-5 |
---|---|
Molecular Formula |
C14H12N2OS2 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
N-[4-(7,8λ4-dithia-9-azabicyclo[4.3.0]nona-1,3,5,8-tetraen-8-yl)phenyl]acetamide |
InChI |
InChI=1S/C14H12N2OS2/c1-10(17)15-11-6-8-12(9-7-11)19-16-13-4-2-3-5-14(13)18-19/h2-9H,1H3,(H,15,17) |
InChI Key |
YEFOAJOLLYTBBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.